molecular formula C10H14N2O4 B14923310 Dimethyl 1-isopropyl-1H-pyrazole-3,5-dicarboxylate

Dimethyl 1-isopropyl-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B14923310
M. Wt: 226.23 g/mol
InChI Key: PKIBDUJITQQPHT-UHFFFAOYSA-N
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Description

Dimethyl 1-isopropyl-1H-pyrazole-3,5-dicarboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its two ester groups at positions 3 and 5 of the pyrazole ring, and an isopropyl group at position 1. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 1-isopropyl-1H-pyrazole-3,5-dicarboxylate can be synthesized through various synthetic routes. One common method involves the condensation of 1,3-diketones with hydrazine, followed by esterification. For example, acetylacetone can react with hydrazine to form 3,5-dimethylpyrazole, which can then be esterified with dimethyl carbonate to yield the desired compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale batch reactions. The process typically includes the use of catalysts to enhance reaction rates and improve yields. The reaction conditions are optimized to ensure high purity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-isopropyl-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Scientific Research Applications

Dimethyl 1-isopropyl-1H-pyrazole-3,5-dicarboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Pyrazole derivatives are explored for their potential as pharmaceutical agents, particularly as enzyme inhibitors and receptor antagonists.

    Industry: The compound is used in the production of agrochemicals and as a ligand in coordination chemistry

Mechanism of Action

The mechanism of action of Dimethyl 1-isopropyl-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 1-isopropyl-1H-pyrazole-3,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ester groups at positions 3 and 5, along with the isopropyl group at position 1, makes it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals .

Properties

IUPAC Name

dimethyl 1-propan-2-ylpyrazole-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-6(2)12-8(10(14)16-4)5-7(11-12)9(13)15-3/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIBDUJITQQPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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